The compound is cataloged in chemical databases such as PubChem and BenchChem, where it is available for purchase and further research. Its molecular formula is , with a molecular weight of approximately .
This compound falls under the classification of organic compounds, specifically as an acrylamide derivative. It is relevant in fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural characteristics.
The synthesis of (E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often require careful monitoring of temperature and pH to optimize yields. Industrial production may utilize continuous flow reactors and catalysts to enhance efficiency and scalability .
The molecular structure of (E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate can be represented by its InChI string and SMILES notation:
InChI=1S/C20H18N2O5/c1-3-27-20(25)13-4-6-16(7-5-13)22-19(24)15(12-21)10-14-11-17(26-2)8-9-18(14)23/h4-11,23H,3H2,1-2H3,(H,22,24)/b15-10+
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N
The compound has a density of , a boiling point of approximately , and a flash point around . The melting point data is not readily available .
(E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate can participate in various chemical reactions:
Common reagents include:
The mechanism of action for (E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate is primarily related to its interactions with biological targets. The compound's functional groups allow it to engage in hydrogen bonding and π-stacking interactions with enzymes or receptors, potentially influencing metabolic pathways or enzyme kinetics.
The compound exhibits notable physical properties such as:
Chemically, the presence of reactive functional groups allows for diverse modifications:
(E)-ethyl 2-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate has several applications:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 109013-61-8
CAS No.: 40736-33-2
CAS No.:
CAS No.: